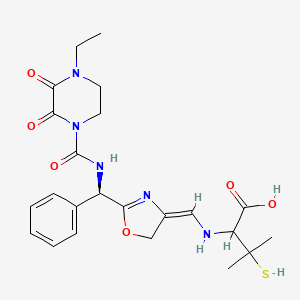
2-(((2-((R)-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)(phenyl)methyl)oxazol-4(5H)-ylidene)methyl)amino)-3-mercapto-3-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((2-(®-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)(phenyl)methyl)oxazol-4(5H)-ylidene)methyl)amino)-3-mercapto-3-methylbutanoic acid is a complex organic compound featuring a unique combination of functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-(®-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)(phenyl)methyl)oxazol-4(5H)-ylidene)methyl)amino)-3-mercapto-3-methylbutanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, which is achieved through the Erlenmeyer–Plochl reaction, involving the condensation of an aldehyde with an amino acid derivative
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the oxazole formation and subsequent functional group modifications. Additionally, the use of catalysts and optimized reaction conditions would be essential to ensure high efficiency and purity of the final product.
化学反応の分析
Types of Reactions
2-(((2-(®-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)(phenyl)methyl)oxazol-4(5H)-ylidene)methyl)amino)-3-mercapto-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxazole ring can be reduced under specific conditions to form oxazolidines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents to ensure selective reactivity.
Major Products Formed
The major products formed from these reactions include disulfides, oxazolidines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-(((2-(®-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)(phenyl)methyl)oxazol-4(5H)-ylidene)methyl)amino)-3-mercapto-3-methylbutanoic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored for the treatment of diseases such as cancer and bacterial infections.
Industry: The compound’s functional groups make it valuable in the development of new materials and catalysts.
作用機序
The mechanism by which 2-(((2-(®-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)(phenyl)methyl)oxazol-4(5H)-ylidene)methyl)amino)-3-mercapto-3-methylbutanoic acid exerts its effects involves its interaction with specific molecular targets. The oxazole ring can form hydrogen bonds and π-π interactions with proteins, while the piperazine and mercapto groups can interact with metal ions and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
What sets 2-(((2-(®-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)(phenyl)methyl)oxazol-4(5H)-ylidene)methyl)amino)-3-mercapto-3-methylbutanoic acid apart from these compounds is its combination of functional groups, which provides a unique set of chemical and biological properties. The presence of the piperazine and mercapto groups, in addition to the oxazole ring, allows for a broader range of interactions and applications.
特性
分子式 |
C23H29N5O6S |
|---|---|
分子量 |
503.6 g/mol |
IUPAC名 |
2-[[(E)-[2-[(R)-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-phenylmethyl]-1,3-oxazol-4-ylidene]methyl]amino]-3-methyl-3-sulfanylbutanoic acid |
InChI |
InChI=1S/C23H29N5O6S/c1-4-27-10-11-28(20(30)19(27)29)22(33)26-16(14-8-6-5-7-9-14)18-25-15(13-34-18)12-24-17(21(31)32)23(2,3)35/h5-9,12,16-17,24,35H,4,10-11,13H2,1-3H3,(H,26,33)(H,31,32)/b15-12+/t16-,17?/m1/s1 |
InChIキー |
KLXUODTZBWOMCM-HNMYFWJMSA-N |
異性体SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C3=N/C(=C/NC(C(=O)O)C(C)(C)S)/CO3 |
正規SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C3=NC(=CNC(C(=O)O)C(C)(C)S)CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


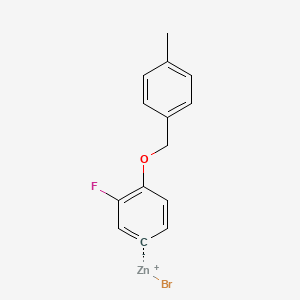
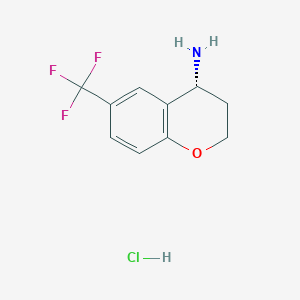
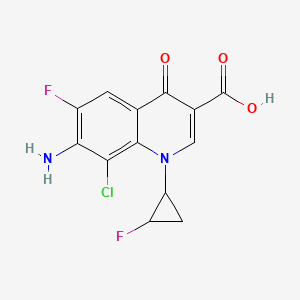
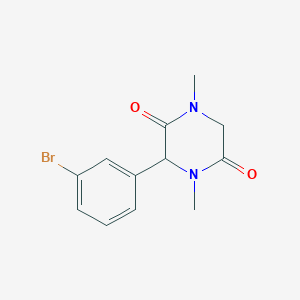
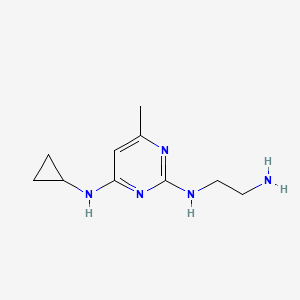
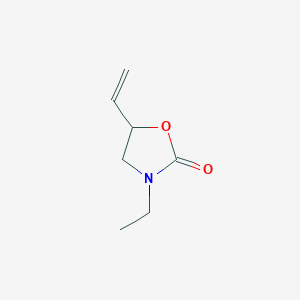
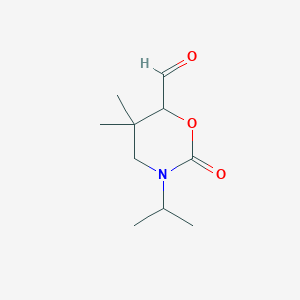
![Ethyl (1S,5R,6S)-7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14887785.png)
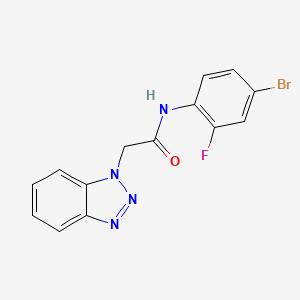
![3-(Naphthalen-2-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14887807.png)
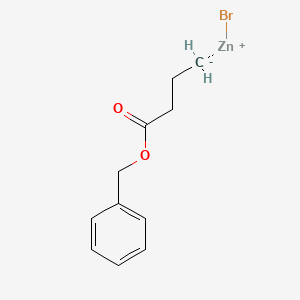
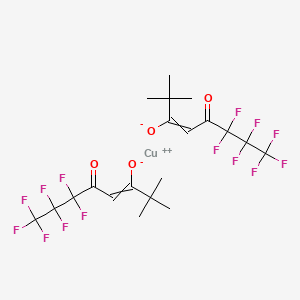
![6-Phenoxy-2-azaspiro[3.3]heptane](/img/structure/B14887839.png)
![(3-(2-Methoxyethyl)-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(phenyl)methanone](/img/structure/B14887847.png)
